Sepin-1 is a small-molecule inhibitor of the enzyme separase. [] It was discovered through high-throughput screening efforts aimed at identifying novel cancer therapeutics. [] Sepin-1 acts as a non-competitive inhibitor, meaning it does not bind to the active site of separase. [] This compound has shown promise in preclinical studies for its ability to inhibit the growth of various cancer cell lines, particularly those overexpressing separase. []
Sepin-1 belongs to the class of benzimidazole derivatives and functions as a separase inhibitor. Its mechanism of action involves the inhibition of separase activity, which is crucial for the proper segregation of chromosomes during cell division.
The synthesis of Sepin-1 involves a multi-step chemical process. The starting materials typically include benzofuroxan derivatives, which undergo several transformations to yield the final product. The synthesis can be summarized as follows:
Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular structure of Sepin-1 can be described as follows:
The compound's three-dimensional conformation plays a crucial role in its biological activity, allowing it to fit into the active site of separase and inhibit its function effectively .
Sepin-1 participates in various chemical reactions primarily related to its interaction with biological systems:
The mechanism by which Sepin-1 exerts its effects involves several key processes:
The physical and chemical properties of Sepin-1 are essential for understanding its behavior in biological systems:
These properties influence its pharmacokinetics and bioavailability when used as a therapeutic agent .
Sepin-1 has significant potential applications in cancer therapy:
Separase (ESPL1), a cysteine endopeptidase, serves as the principal enzyme triggering anaphase onset during cell division. It cleaves the cohesin subunit Rad21/Scc1, thereby dissolving the molecular linkages between sister chromatids and enabling their segregation to daughter cells [3] [8]. This proteolytic activity is tightly regulated through two mutually exclusive inhibitory pathways: binding to securin (which acts as both chaperone and inhibitor) or association with the CDK1-cyclin B1 complex (vertebrate-specific regulation) [3] [8]. Structural studies reveal separase contains three functional domains: an N-terminal HEAT-repeat domain, a central TPR-like domain with disordered insertions mediating protein interactions, and a conserved C-terminal protease domain responsible for substrate cleavage [3]. The enzyme recognizes substrates through an (S/D/E)xExxR cleavage motif, with phosphorylation at specific positions (e.g., P6 serine) enhancing cleavage efficiency via electrostatic interactions with positively charged patches on separase [3]. Dysregulation of this precisely controlled system results in premature chromatid separation, lagging chromosomes, and anaphase bridges – hallmarks of chromosomal instability (CIN).
Table 1: Molecular Interactions Governing Separase Function
Regulatory Component | Binding Domain on Separase | Functional Consequence | Conservation |
---|---|---|---|
Securin (Pds1) | N-terminal HEAT repeats | Chaperone & inhibition | Universal (yeast to humans) |
CDK1-Cyclin B1 complex | Insert 1 (cyclin B), Insert 2 (CDK1) | Phosphorylation & inhibition | Vertebrate-specific |
PP2A phosphatase | Adjacent to autocleavage sites | Stabilizes securin binding | Higher eukaryotes |
Autocleavage sites | Insert 2 | Disrupts PP2A binding | Mammals |
Separase overexpression (≥2-fold above normal tissue) is a recurrent feature across diverse malignancies, correlating with aggressive disease phenotypes. Immunohistochemical analyses of clinical specimens reveal:
Breast Cancer: 72% of carcinomas show abnormal nuclear localization of separase in resting (non-mitotic) cells versus 0% in normal mammary epithelium [4] [10]. This mislocalization predicts doubled risk of breast cancer death (HR=2.1, p<0.001) and up to 11.3-year survival difference in luminal subtypes [4]. Separase overexpression strongly associates with high histologic grade (p=0.003), estrogen receptor negativity (p=0.01), and HER2 amplification (p=0.04) [4] [5].
Prostate Cancer: Tumor tissues exhibit 3.8-fold higher separase mRNA (p<0.01) and nuclear accumulation in 68% of cases versus benign glands. Overexpression correlates with biochemical recurrence after prostatectomy (p=0.007) and reduced 5-year overall survival (62% vs 92% in low-expressors) [10].
Neuroblastoma: >80% of tumors overexpress ESPL1 transcripts, with high expression predicting relapse, metastasis, and poor survival [6]. Separase inhibition via RNAi selectively blocks proliferation in these cells, indicating oncogene addiction.
Osteosarcoma: 87% of tumors show strong cytoplasmic and nuclear staining versus minimal expression in normal bone [10].
Table 2: Clinical Prevalence and Impact of Separase Overexpression
Cancer Type | Overexpression Frequency | Nuclear Mislocalization | Clinical Correlation |
---|---|---|---|
Breast carcinoma | 72% (249/349 cases) | 68% of resting cells | 2x death risk (p<0.001); 11.3-yr survival difference |
Prostate adenocarcinoma | 65% (43/66 cases) | 71% of resting cells | 30% reduced 5-yr survival (p=0.004) |
Neuroblastoma | >80% (transcript level) | Not reported | Relapse/metastasis predictor |
Osteosarcoma | 87% (26/30 cases) | 63% of resting cells | Advanced stage correlation |
Separase overexpression alone is sufficient to induce malignant transformation in vivo. Transgenic mice with mammary-specific separase expression develop aneuploid mammary tumors within 3-4 weeks, featuring recurrent trisomies (chromosomes 8,15,17) and monosomy 10 [9]. Mechanistically, separase excess causes:
Sepin-1, a first-in-class small-molecule separase inhibitor (IC50=14.8 µM), disrupts these oncogenic circuits [1] [2]. In breast cancer models:
Table 3: Molecular Effects of Sepin-1 in Preclinical Models
Cellular Process | Sepin-1 Concentration | Key Molecular Changes | Functional Outcome |
---|---|---|---|
FoxM1 regulation | 20-40 µM (24h) | ↓ FoxM1 mRNA (35-60%), ↓ FoxM1 protein (40-75%) | Cell cycle arrest at G2/M |
Kinase expression | 10-40 µM (24h) | ↓ PLK1 (45%), ↓ CDK1 (52%), ↓ Aurora A (38%) | Mitotic spindle defects |
Cell proliferation | 18-28 µM EC50 (72h) | ↓ DNA synthesis (BrdU), no PARP cleavage | Cytostasis without apoptosis |
In vivo efficacy | 10 mg/kg IV (3 weeks) | ↓ Tumor volume (62%), ↓ Ki-67 (48%) | Delayed xenograft growth |
Sepin-1's unique mechanism – simultaneously disrupting chromosomal segregation and oncogenic transcription – positions it as a novel candidate for targeting separase-driven malignancies. Ongoing studies focus on optimizing its bioavailability and evaluating synergy with conventional DNA-damaging agents in neuroblastoma and therapy-resistant breast cancers [6].
Mentioned Compounds: Sepin-1, Cohesin, Securin, CDK1-Cyclin B1 complex, FoxM1, PLK1, Aurora A, Pericentrin/Kendrin, γH2AX.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7